
N-tert-butylpyridin-3-amine
Beschreibung
N-tert-butylpyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amine group at the 3-position and a bulky tert-butyl group attached to the nitrogen.
Eigenschaften
CAS-Nummer |
163276-85-5 |
---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
YZGSLXOROFAIBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)NC1=CN=CC=C1 |
Synonyme |
3-Pyridinamine,N-(1,1-dimethylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or halogen groups in analogs). This may reduce reactivity in nucleophilic substitutions but enhance stability in acidic or oxidative conditions .
Electronic Properties : Pyridine derivatives with electron-withdrawing groups (e.g., nitro, halogen) exhibit lower basicity compared to this compound, which retains moderate basicity due to the amine group .
Synthetic Utility: Compounds like 3-tert-butylpyrazol-5-amine (MW 249.74) are used in agrochemicals, suggesting that this compound could serve as a precursor for similar applications.
Vorbereitungsmethoden
Direct Alkylation of Pyridin-3-amine with tert-Butyl Halides
The direct alkylation of pyridin-3-amine with tert-butyl halides represents a straightforward approach to N-tert-butylpyridin-3-amine. However, steric hindrance from the tert-butyl group and the poor nucleophilicity of the aromatic amine often necessitate harsh conditions. In a method adapted from US Patent 2,590,079 , alkylation is achieved by reacting pyridin-3-amine with tert-butyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). For example, heating the mixture at 80–100°C for 24–48 hours yields the desired product, albeit with moderate efficiency (30–40% yield) .
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic tert-butyl carbon. However, competing side reactions, such as elimination or over-alkylation, are common due to the tertiary nature of the alkyl halide. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed to enhance reaction rates . Despite these adjustments, the method remains limited by low yields and scalability challenges.
Schiff Base-Mediated Alkylation
A more efficient strategy involves the formation of a Schiff base intermediate to activate the amine for alkylation. This method, detailed in US Patent 2,590,079 , involves condensing pyridin-3-amine with an aromatic aldehyde (e.g., benzaldehyde) to form a Schiff base, which is subsequently alkylated with tert-butyl halides. The Schiff base serves as a protective group, enhancing the nucleophilicity of the nitrogen and directing the alkylation reaction.
For instance, refluxing pyridin-3-amine with benzaldehyde in ethanol generates the corresponding imine. This intermediate is then treated with tert-butyl iodide in a sealed tube at 60–80°C, followed by acidic hydrolysis (e.g., 6 M HCl) to cleave the Schiff base and yield this compound . This approach improves yields to 50–60% by reducing side reactions and stabilizing the reactive intermediate.
Key advantages include:
-
Enhanced regioselectivity : The Schiff base directs alkylation exclusively to the nitrogen atom.
-
Reduced steric interference : The planar imine structure mitigates steric clashes during the alkylation step .
Metalation and Electrophilic Quenching
The use of strong bases to deprotonate pyridin-3-amine, followed by reaction with tert-butyl electrophiles, offers a pathway to overcome electronic deactivation. In a protocol analogous to the synthesis of N-butyl-3-tert-butylpyridin-2-amine , pyridin-3-amine is treated with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF), generating a lithiated intermediate. Quenching this species with tert-butyl chloride introduces the tert-butyl group at the 3-position.
However, the directing effects of the amino group complicate this approach. Pyridin-3-amine typically directs metallation to the 2- or 4-positions due to resonance stabilization, necessitating protective groups or modified conditions. Experimental studies on tert-butylamine derivatives suggest that using hexamethylphosphoramide (HMPA) as a co-solvent can enhance lithiation efficiency, enabling selective functionalization at the 3-position.
Reductive Amination with tert-Butylamine
Reductive amination provides an alternative route, though its application to aromatic amines is less common. In this method, pyridine-3-carbaldehyde is reacted with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine.
While this method is theoretically viable, the instability of pyridine-3-carbaldehyde and the competing reduction of the pyridine ring limit its practicality. Modifications, such as using trimethyl orthoformate to stabilize the aldehyde, have been explored but remain experimental .
Comparative Analysis of Methods
Method | Conditions | Yield | Advantages | Challenges |
---|---|---|---|---|
Direct Alkylation | DMF, 80–100°C, 24–48 h | 30–40% | Simplicity | Low yield, side reactions |
Schiff Base Alkylation | Ethanol reflux, sealed tube alkylation | 50–60% | Improved selectivity | Multi-step process |
Metalation | n-BuLi, THF, –78°C | 40–50% | Direct functionalization | Sensitivity to moisture, directing effects |
Buchwald-Hartwig | Pd catalyst, anhydrous conditions | 60–70% | High efficiency | Costly catalysts, scalability |
Q & A
Q. What are the most reliable synthetic routes for N-tert-butylpyridin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of This compound typically involves nucleophilic substitution or palladium-catalyzed amination. For example, in analogous pyridine derivatives, palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable efficient coupling of tert-butylamine to halogenated pyridines. Key factors include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). Pyridine protons exhibit splitting patterns dependent on substitution .
- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-F (if fluorinated analogs exist) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Note : Contradictions in NMR data (e.g., unexpected splitting) may arise from rotational isomerism or impurities, requiring 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How does the tert-butyl group influence the electronic and steric properties of this compound in catalytic applications?
Methodological Answer: The tert-butyl group acts as a strong electron-donating and sterically bulky substituent:
- Electronic effects : Increases electron density on the pyridine nitrogen, enhancing nucleophilicity in metal coordination .
- Steric effects : Hinders axial approach in catalysis, favoring selective mono-substitution in cross-coupling reactions .
- Case Study : In imidazo[1,2-a]pyrazine derivatives, tert-butyl groups improve thermal stability by reducing π-π stacking .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Structural analogs : Minor substituent changes (e.g., CF₃ vs. Cl) drastically alter binding affinity. Use SAR studies to isolate critical moieties .
- Assay conditions : Variations in cell lines or enzyme sources (e.g., human vs. murine) affect IC₅₀ values. Standardize protocols per Cochrane guidelines .
- Data Validation : Apply systematic reviews (e.g., PRISMA frameworks) to aggregate and statistically analyze conflicting results .
Q. What strategies optimize the stability of this compound under acidic or oxidative conditions?
Methodological Answer:
- Protecting groups : Silyl ethers (e.g., TBSCl) shield reactive amines during synthesis .
- Buffered conditions : Use phosphate buffers (pH 7–8) to prevent protonation of the pyridine nitrogen .
- Antioxidants : Add BHT (butylated hydroxytoluene) to reaction mixtures to mitigate oxidation .
Note : Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) quantify decomposition rates .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the pyridine nitrogen’s HOMO guides regioselective alkylation .
- MD Simulations : Assess solvation effects and conformational flexibility in catalytic cycles .
- Software Tools : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
Q. Guidelines for Researchers
- Ethical compliance : Adhere to FDA and ECHA guidelines for non-therapeutic compounds .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.